molecular formula C7H8BNO3 B12443390 (4-((Hydroxyimino)methyl)phenyl)boronic acid

(4-((Hydroxyimino)methyl)phenyl)boronic acid

Cat. No.: B12443390
M. Wt: 164.96 g/mol
InChI Key: BHSGANPJSINVBL-UHFFFAOYSA-N
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Description

(4-((Hydroxyimino)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C7H8BNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((Hydroxyimino)methyl)phenyl)boronic acid typically involves the reaction of 4-formylphenylboronic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired boronic acid derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-((Hydroxyimino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic acid derivatives and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of (4-((Hydroxyimino)methyl)phenyl)boronic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(hydroxyiminomethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO3/c10-8(11)7-3-1-6(2-4-7)5-9-12/h1-5,10-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSGANPJSINVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=NO)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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